N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide
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Overview
Description
N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, an imidazole moiety, and an oxamide functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with a suitable acylating agent to form an intermediate amide.
Introduction of the Imidazole Group: The intermediate amide is then reacted with 3-bromopropyl imidazole under basic conditions to introduce the imidazole moiety.
Formation of the Oxamide: Finally, the product is treated with oxalyl chloride to form the oxamide functional group.
Industrial Production Methods
Industrial production of N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the oxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(5-chloro-2-methylphenyl)-N-(3-pyridylpropyl)oxamide: Similar structure but with a pyridine ring instead of an imidazole ring.
N’-(5-chloro-2-methylphenyl)-N-(3-thiazolylpropyl)oxamide: Similar structure but with a thiazole ring instead of an imidazole ring.
Uniqueness
N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide is unique due to the presence of the imidazole ring, which imparts specific binding properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-3-4-12(16)9-13(11)19-15(22)14(21)18-5-2-7-20-8-6-17-10-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAWXCSGMGPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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